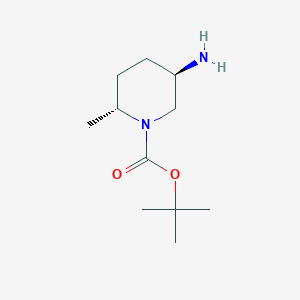

tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

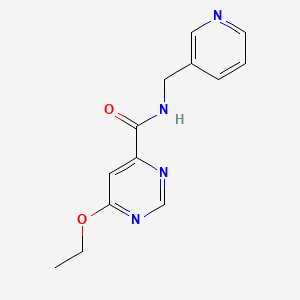

Descripción general

Descripción

The compound "tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate" is not directly mentioned in the provided papers. However, the papers discuss various tert-butyl piperidine-1-carboxylate derivatives, which are important intermediates in the synthesis of biologically active compounds, including anticancer drugs, antibacterial agents, and potential treatments for depression and cerebral ischemia . These compounds are characterized by the presence of a piperidine ring, a tert-butyl group, and various substituents that contribute to their chemical and biological properties.

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multiple steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions . For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate was synthesized from commercially available piperidin-4-ylmethanol through a four-step process with a high total yield of 71.4% . Another derivative, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was synthesized in three steps with a total yield of 49.9% . These methods demonstrate the versatility and efficiency of synthetic approaches for such compounds.

Molecular Structure Analysis

The molecular structures of tert-butyl piperidine-1-carboxylate derivatives are often confirmed using spectroscopic techniques such as NMR, MS, FT-IR, and X-ray diffraction (XRD) . For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined using XRD, revealing typical bond lengths and angles for this class of compounds . Density functional theory (DFT) calculations are also employed to optimize the molecular structure and compare it with experimental data .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, serving as intermediates for the synthesis of more complex molecules. For example, they can undergo condensation reactions to form oxadiazole derivatives or be used in the synthesis of Schiff base compounds . These reactions are crucial for the development of compounds with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The papers provided do not offer extensive data on these properties, but they do indicate that these compounds are crystalline and that their structures have been determined in various crystal systems . Computational studies, such as DFT, provide insights into the electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and interactions of these molecules .

Aplicaciones Científicas De Investigación

Synthetic Chemistry and Drug Development

"tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate" is crucial in the synthesis of pharmaceuticals such as vandetanib. The compound serves as a key intermediate in the development of synthetic routes offering higher yields and commercial value for industrial production. Vandetanib's synthesis illustrates the compound's role in creating complex pharmaceuticals through steps like substitution, deprotection, methylation, and cyclization, showcasing its versatility in drug development processes (Mi, 2015).

Environmental Science

In environmental science, studies focus on the decomposition of compounds like methyl tert-butyl ether (MTBE) using "this compound" related methodologies. For instance, the application of radio frequency plasma reactors for decomposing MTBE, a gasoline additive, illustrates the compound's relevance in addressing environmental pollutants. The research indicates the efficiency of plasma reactors in converting MTBE into less harmful substances, highlighting a potential application in pollution mitigation and environmental restoration (Hsieh et al., 2011).

Material Science

In material science, the relevance of "this compound" extends to the development of polymer membranes for purification processes. Its structural properties contribute to the efficiency of membranes used in separating organic mixtures, demonstrating its utility in refining and purifying chemical substances. This application is crucial in industries where high-purity materials are essential, such as in pharmaceutical manufacturing and chemical processing (Pulyalina et al., 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds, such as “(2r,5r)-(+)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone”, have been identified as chiral imidazolidinone organocatalysts .

Mode of Action

Related compounds have been used in the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This suggests that “tert-butyl (2R,5R)-5-amino-2-methylpiperidine-1-carboxylate” may interact with its targets in a similar manner.

Biochemical Pathways

It’s known that tertiary butyl esters find large applications in synthetic organic chemistry . Therefore, it’s plausible that this compound could affect various biochemical pathways depending on the context of its use.

Result of Action

The compound’s potential role as an organocatalyst suggests it could facilitate various chemical reactions at the molecular level .

Propiedades

IUPAC Name |

tert-butyl (2R,5R)-5-amino-2-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-6-9(12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBBQGSSDAJNKG-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](CN1C(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2503264.png)

![(3-Amino-5-((2-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2503267.png)

![2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2503273.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl naphthalene-2-carboxylate](/img/structure/B2503277.png)